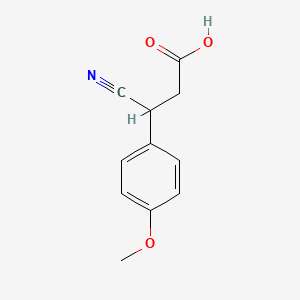

3-cyano-3-(4-methoxyphenyl)propanoic acid

Description

Significance of Aryl-Substituted Cyano Propanoic Acids in Contemporary Organic Synthesis

Aryl-substituted propanoic acids are a critical family of compounds, particularly within medicinal chemistry. orientjchem.orgresearchgate.net Derivatives such as ibuprofen (B1674241) and naproxen (B1676952) are widely recognized non-steroidal anti-inflammatory drugs (NSAIDs). orientjchem.orgresearchgate.net The core structure, featuring a carboxylic acid group separated from an aromatic ring by a short carbon chain, is a key pharmacophore for a range of biological activities, including analgesic, antipyretic, and anti-inflammatory actions. orientjchem.orgpharmacy180.com The presence of a methyl group on the carbon alpha to the carboxylic acid often enhances anti-inflammatory activity. pharmacy180.com

The incorporation of a cyano (nitrile) group into organic molecules is also of immense importance. The cyano group is present in over 70 approved drugs used to treat a wide array of diseases, from cancer to viral infections. nih.gov In organic synthesis, the nitrile group is a versatile functional group that can be converted into other valuable moieties, such as amines, amides, carboxylic acids, and aldehydes. chemrevlett.com

Consequently, the combination of these features in aryl-substituted cyano propanoic acids creates a molecular framework of significant interest. These compounds serve as both potential bioactive agents and as versatile synthetic intermediates for constructing more complex chemical entities. chemrevlett.com The development of novel methods for their synthesis, such as decarboxylative cyanation of carboxylic acids, is an active area of research. chemrevlett.com

Overview of Propanoic Acid Derivatives as Versatile Synthetic Intermediates

Propanoic acid (also known as propionic acid) and its derivatives are fundamental building blocks in organic synthesis. creative-proteomics.comchemcess.com As the third member of the aliphatic carboxylic acid series, it readily undergoes reactions to form salts, amides, acid halides, anhydrides, and esters. chemcess.com These derivatives serve as crucial intermediates in the production of a wide range of chemicals.

Propionate (B1217596) esters, for example, are used as solvents and are valued in the fragrance industry for their fruity aromas. chemcess.com Cellulose (B213188) acetate (B1210297) propionate is a useful thermoplastic polymer. wikipedia.org More significantly in the context of complex molecule synthesis, the propanoic acid scaffold is incorporated into larger structures. For instance, propanoic acid derivatives have been used as key intermediates in the synthesis of quinolin-2-one derivatives and 2,3-dihydroquinazolin-4(1H)-ones, which are important structural motifs in medicinal chemistry. acs.orgacs.orgacs.org The synthesis of indole-N-propionic acid derivatives further showcases their role as precursors to potentially bioactive compounds. nih.gov The versatility of propanoic acid derivatives makes them indispensable tools for chemists in both industrial and academic settings. ohsu.edu

Structural Characterization of 3-cyano-3-(4-methoxyphenyl)propanoic acid: A Focus on Functional Group Interplay

The molecule this compound is defined by the interplay of its constituent functional groups: a 4-methoxyphenyl (B3050149) (anisole) ring, a propanoic acid backbone, and a cyano group at the alpha-position to the carboxyl.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₃ epa.gov |

| Average Mass | 205.213 g/mol epa.gov |

| Monoisotopic Mass | 205.073893 g/mol epa.gov |

| CAS Number | 32856-74-9 epa.govbldpharm.com |

This table contains computer-generated and experimental data for this compound.

The structure's key features include:

The 4-Methoxyphenyl Group : The methoxy (B1213986) (-OCH₃) group is an electron-donating group, which influences the electronic properties of the benzene (B151609) ring. In ¹H NMR spectroscopy, this would typically result in signals for the aromatic protons in the 6.8-7.2 ppm range and a characteristic singlet for the methoxy protons around 3.8 ppm, similar to related structures like 3-(4-methoxyphenyl)propionic acid. chemicalbook.com

The Propanoic Acid Moiety : This group provides the acidic character of the molecule and is responsible for a broad signal in the ¹H NMR spectrum, typically above 10 ppm. chemicalbook.com Its carboxyl C=O bond would show a strong absorption in the IR spectrum around 1700 cm⁻¹.

The Alpha-Cyano Group : The nitrile (-C≡N) group is strongly electron-withdrawing. Its presence on the carbon adjacent to the carboxylic acid increases the acidity of the alpha-proton. The nitrile group has a characteristic, sharp vibrational mode in the IR spectrum in the 2200-2300 cm⁻¹ region. researchgate.net

The electronic interplay between these groups is significant. The electron-donating methoxy group on the phenyl ring contrasts with the two strongly electron-withdrawing groups (cyano and carboxyl) attached to the benzylic carbon. This electronic arrangement makes the alpha-proton (the hydrogen on the carbon bearing both the cyano and carboxyl groups) particularly acidic and susceptible to removal by a base, facilitating a variety of chemical transformations at this position.

Academic Research Objectives for Novel Chemical Entities with Related Architectures

Research into novel chemical entities with architectures related to this compound is driven by several key objectives in modern chemistry.

A primary goal is the development of new synthetic methodologies . Chemists continuously seek to create more efficient, selective, and sustainable reactions. Research in this area includes developing novel cycloaddition reactions and new catalytic systems, such as using electricity to drive radical hydroarylation reactions to build complex molecules under mild conditions. acs.orgacs.org

Another major objective is the discovery of novel bioactive compounds and therapeutic agents . Many research programs focus on synthesizing libraries of related compounds to screen for biological activity. orientjchem.org For example, scientists have developed 3-((4-hydroxyphenyl)amino)propanoic acid derivatives as potential antimicrobial agents to combat drug-resistant pathogens and have designed 3-substituted 3-(4-aryloxyaryl)-propanoic acids as GPR40 agonists for potential use in treating metabolic diseases. nih.govnih.gov The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has also been explored for antimicrobial applications. mdpi.com

Finally, a significant research driver is the creation of novel materials and catalysts . The unique electronic and structural properties of these molecules can be harnessed for applications beyond medicine. For instance, research into novel cyano-activated copper(II) complexes derived from related starting materials aims to develop new catalysts for important chemical transformations like azide-alkyne cycloadditions. rsc.org Similarly, cyano-substituted co-oligomers are synthesized and studied for their potential use in advanced optoelectronic applications, such as organic lasers. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-cyano-3-(4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14/h2-5,9H,6H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZDMDZGSRLDCCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC(=O)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396374 | |

| Record name | 3-cyano-3-(4-methoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32856-74-9 | |

| Record name | 3-cyano-3-(4-methoxyphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Cyano 3 4 Methoxyphenyl Propanoic Acid

Retrosynthetic Analysis Approaches for the Target Compound

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. google.commasterorganicchemistry.comicj-e.orgyoutube.comslideshare.net For 3-cyano-3-(4-methoxyphenyl)propanoic acid, several logical disconnections can be envisioned.

A primary disconnection strategy involves breaking the C2-C3 bond, which is a common approach for 1,3-difunctionalized compounds. youtube.comyoutube.com This leads to precursors representing a nucleophilic cyanide equivalent and an electrophilic 3-(4-methoxyphenyl)propanoic acid synthon. This suggests a conjugate addition or Michael-type reaction as a key forward synthetic step. masterorganicchemistry.comwikipedia.org

Another key retrosynthetic disconnection is the C-CN bond. This approach considers the introduction of the cyano group onto a pre-existing 3-(4-methoxyphenyl)propanoic acid backbone. This would involve a nucleophilic substitution reaction in the forward synthesis, requiring a suitable leaving group at the C-3 position.

Functional group interconversion (FGI) is another powerful retrosynthetic tool. youtube.com The carboxylic acid can be retrosynthetically converted to a more stable or synthetically convenient precursor like an ester or a nitrile. For instance, the propanoic acid can be viewed as arising from the hydrolysis of a corresponding ester or dinitrile precursor. nih.gov This simplifies the target molecule and opens up different synthetic possibilities.

Considering the α,β-unsaturation in potential precursors, a significant retrosynthetic pathway involves the disconnection of the double bond in an α-cyano-4-methoxycinnamic acid derivative. youtube.com This points towards a Knoevenagel or Wittig-type reaction in the forward synthesis, coupling 4-methoxybenzaldehyde (B44291) with a compound containing an active methylene (B1212753) group, such as a cyanoacetate (B8463686). youtube.com

These retrosynthetic strategies are summarized in the following scheme:

| Disconnection Strategy | Precursors | Forward Synthetic Reaction |

| C2-C3 Bond Cleavage | Cyanide source and a 4-methoxyphenylpropenoic acid derivative | Michael Addition masterorganicchemistry.comwikipedia.orglibretexts.org |

| C-CN Bond Cleavage | 3-Halo-3-(4-methoxyphenyl)propanoic acid and a cyanide salt | Nucleophilic Substitution |

| Functional Group Interconversion | 3-Cyano-3-(4-methoxyphenyl)propanoate ester | Hydrolysis |

| C=C Bond in Precursor | 4-Methoxybenzaldehyde and a cyanoacetate derivative | Knoevenagel Condensation youtube.com |

Direct Synthesis Routes to the this compound Scaffold

The direct synthesis of this compound can be achieved through several routes, each with its own set of advantages and challenges. These routes focus on the formation of the carbon skeleton and the incorporation of the key functional groups.

Carbon-Carbon Bond Formation Strategies at the C-3 Position

The formation of the carbon-carbon bond at the C-3 position is a critical step in constructing the backbone of the target molecule.

Knoevenagel Condensation: A prevalent and efficient method involves the Knoevenagel condensation of 4-methoxybenzaldehyde with an active methylene compound like ethyl cyanoacetate or cyanoacetic acid. youtube.com This reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or an amine, and results in the formation of an α,β-unsaturated cyano intermediate, specifically α-cyano-4-methoxycinnamic acid or its ester. youtube.com The subsequent reduction of the carbon-carbon double bond yields the desired propanoic acid scaffold.

Michael Addition: An alternative strategy is the Michael addition, a conjugate addition reaction. masterorganicchemistry.comwikipedia.orglibretexts.org This could involve the addition of a cyanide nucleophile to a Michael acceptor such as 4-methoxycinnamic acid or its ester. libretexts.org The reaction is typically base-catalyzed and leads directly to the formation of the C3-cyano bond. While synthetically viable, controlling the reaction conditions to favor the 1,4-addition over potential 1,2-addition to the carbonyl group is crucial. libretexts.org

Functional Group Interconversions for Carboxylic Acid Formation

The carboxylic acid moiety is often introduced in the final steps of the synthesis through the hydrolysis of a more stable precursor, such as an ester or a nitrile.

Hydrolysis of Ester Precursors: If the synthesis utilizes an ester of cyanoacetic acid, such as ethyl cyanoacetate, the resulting product is an ester of this compound. This ester can then be hydrolyzed to the final carboxylic acid. This hydrolysis is typically carried out under acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521), initially forms the carboxylate salt, which is then protonated in an acidic workup to yield the carboxylic acid. nih.gov

Hydrolysis of Nitrile Precursors: In some synthetic designs, it might be advantageous to start with a dinitrile precursor. The selective hydrolysis of one of the two nitrile groups can be challenging but can be achieved under controlled conditions. This approach is less common for this specific target but represents a valid functional group interconversion strategy.

Introduction of the Cyano Group at the C-3 Position

The cyano group can be incorporated at different stages of the synthesis.

Via Cyanohydrin Formation: One potential, albeit less direct, route involves the formation of a cyanohydrin from a suitable ketone precursor. However, for the target molecule, this would require a more complex synthetic sequence to generate the appropriate keto-acid or keto-ester intermediate.

Via Nucleophilic Substitution: A more direct approach for late-stage introduction of the cyano group is through a nucleophilic substitution reaction. This would involve a precursor such as a 3-halo-3-(4-methoxyphenyl)propanoic acid derivative. The halide, acting as a good leaving group, can be displaced by a cyanide nucleophile, such as sodium or potassium cyanide, to form the C-CN bond. google.com This strategy offers the advantage of building the main carbon skeleton first and then introducing the cyano group.

Strategic Incorporation of the 4-Methoxyphenyl (B3050149) Moiety

The 4-methoxyphenyl group is a key structural component and is typically introduced early in the synthesis. The most common and straightforward method is to use a commercially available starting material that already contains this moiety. 4-Methoxybenzaldehyde is the most logical and widely used precursor for this purpose, serving as the electrophile in Knoevenagel condensations. youtube.com Alternatively, in syntheses involving Michael additions, a derivative of 4-methoxycinnamic acid would be the starting material of choice. libretexts.org

Stereoselective Synthesis of this compound Enantiomers

As this compound is a chiral molecule, the development of stereoselective synthetic methods to obtain enantiomerically pure forms is of significant interest.

Asymmetric Hydrogenation: A powerful strategy for establishing the chiral center is the asymmetric hydrogenation of the α,β-unsaturated precursor, α-cyano-4-methoxycinnamic acid or its ester. youtube.comrsc.org This can be achieved using chiral transition metal catalysts, such as those based on rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands like BINAP or f-spiroPhos. rsc.org The choice of ligand and reaction conditions can direct the hydrogenation to occur selectively on one face of the double bond, leading to the preferential formation of one enantiomer.

Enzymatic Kinetic Resolution: Another approach is the kinetic resolution of the racemic mixture of this compound or its ester. nih.govnih.gov This method utilizes enzymes, such as lipases, which can selectively catalyze a reaction on one enantiomer of the racemate at a much faster rate than the other. nih.gov For example, the enantioselective hydrolysis of a racemic ester precursor by a lipase (B570770) would yield one enantiomer of the carboxylic acid and the unreacted enantiomer of the ester. rsc.org These can then be separated. Dynamic kinetic resolution, which combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, offers a route to a theoretical 100% yield of the desired enantiomer. rsc.org

Asymmetric Michael Addition: The stereocenter can also be introduced during the C-C bond formation step itself through an asymmetric Michael addition. masterorganicchemistry.comwikipedia.orglibretexts.org This involves the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack of the cyanide source on the α,β-unsaturated acceptor. Chiral organocatalysts or chiral metal complexes can be employed to achieve high enantioselectivity in such transformations.

The following table summarizes potential stereoselective methods:

| Stereoselective Method | Precursor | Key Reagent/Catalyst | Outcome |

| Asymmetric Hydrogenation | α-Cyano-4-methoxycinnamic acid ester | Chiral Rh- or Ru-phosphine complex | Enantioenriched this compound ester rsc.org |

| Enzymatic Kinetic Resolution | Racemic this compound ester | Lipase (e.g., Candida antarctica Lipase B) | Separation of enantiomers nih.govnih.gov |

| Asymmetric Michael Addition | 4-Methoxycinnamic acid derivative | Cyanide source and a chiral catalyst | Enantioenriched this compound derivative libretexts.org |

Chiral Auxiliary Methodologies

The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in chemical transformations. youtube.com This approach involves the temporary incorporation of a chiral molecule to direct the formation of a specific stereoisomer. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered.

A prominent example of this methodology is the diastereoselective conjugate addition of a cyanide source to an α,β-unsaturated carbonyl compound bearing a chiral auxiliary. Evans-type oxazolidinones are frequently employed for this purpose due to their high directing ability. researchgate.netacs.org In a relevant application, the conjugate addition of cyanide to α,β-unsaturated oxazolidinones, catalyzed by samarium(III) isopropoxide, proceeds with good diastereoselectivity. researchgate.net For the synthesis of a compound structurally related to this compound, this method offers a reliable route to establishing the chiral center at the β-position.

The general approach involves the acylation of a chiral oxazolidinone, for example, with 4-methoxycinnamoyl chloride, to form the corresponding N-acyl derivative. Subsequent treatment with a cyanide source, such as acetone (B3395972) cyanohydrin, in the presence of a suitable catalyst, leads to the diastereoselective 1,4-addition of the cyanide group. The diastereomeric ratio of the product is influenced by the choice of catalyst and reaction conditions. Following the conjugate addition, the chiral auxiliary can be removed under mild hydrolytic conditions to yield the desired enantiomerically enriched this compound.

Table 1: Diastereoselective Conjugate Addition of Cyanide to a Chiral α,β-Unsaturated Oxazolidinone

| Entry | Cyanide Source | Catalyst | Diastereomeric Ratio (dr) |

|---|---|---|---|

| 1 | Acetone Cyanohydrin | Sm(III) isopropoxide | 88:12 |

Data derived from a study on a similar α,β-unsaturated oxazolidinone system. researchgate.net

Asymmetric Catalysis Approaches

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis by employing a small amount of a chiral catalyst to generate a large quantity of a chiral product. nih.gov For the synthesis of this compound, enzymatic resolution and asymmetric transformations of related systems provide valuable insights.

Enzymatic kinetic resolution is a powerful tool for separating enantiomers from a racemic mixture. This technique utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted. nih.govimperial.ac.uk For instance, the kinetic resolution of racemic 3-aryl alkanoic acid esters has been successfully achieved through hydrolysis catalyzed by various hydrolases. nih.gov A similar strategy could be applied to a racemic ester of this compound. The racemic ester would be subjected to enzymatic hydrolysis, where one enantiomer is selectively hydrolyzed to the carboxylic acid, allowing for the separation of the unreacted ester and the acid product, both in enantiomerically enriched forms.

A chemoenzymatic approach has been successfully employed for the synthesis of the methyl ester of (S)-3-cyano-3-(4-methoxyphenyl)propanoic acid. This method involves the use of reductases from anaerobic bacteria for the asymmetric reduction of a corresponding α,β-unsaturated precursor, achieving high enantiomeric excess. beilstein-journals.org

Table 2: Chemoenzymatic Synthesis of (S)-3-Cyano-3-(4-methoxyphenyl)propanoic acid methyl ester

| Product | Yield | Enantiomeric Excess (ee) |

|---|---|---|

| (S)-3-Cyano-3-(4-methoxyphenyl)-propanoic acid methyl ester | 77% | ≥99% |

Data from a chemoenzymatic route utilizing reductases from anaerobic bacteria. beilstein-journals.org

Diastereoselective Reaction Pathways

Diastereoselective reactions are instrumental in creating new stereocenters in a controlled manner, often by taking advantage of existing chirality within the substrate. The conjugate addition of nucleophiles to chiral α,β-unsaturated systems is a prime example of such a pathway. nih.gov

The diastereoselective conjugate addition of cyanide to a chiral α,β-unsaturated ester or amide derived from 4-methoxycinnamic acid represents a viable route. The stereochemical outcome of the addition is directed by the chiral auxiliary attached to the carboxylic acid. Various chiral alcohols or amines can be used to form these chiral esters or amides, with the choice of auxiliary influencing the degree of diastereoselectivity.

Another relevant diastereoselective approach is the Strecker reaction, which is a method for synthesizing α-amino acids from aldehydes or ketones. masterorganicchemistry.com A diastereoselective variant of the Strecker synthesis has been utilized as a key step in the synthesis of complex molecules, employing a chiral auxiliary to control the stereochemistry of the newly formed α-aminonitrile. rsc.org While not a direct synthesis of the target compound, this methodology highlights the potential for diastereoselective cyanations in building complex chiral molecules.

The development of palladium-catalyzed cyanoesterification of cyclopropenes has also demonstrated high diastereoselectivity in the synthesis of polysubstituted cyclopropanecarbonitriles, showcasing a modern approach to creating cyano-containing chiral centers. nih.gov

Chemical Transformations and Reactivity of 3 Cyano 3 4 Methoxyphenyl Propanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a versatile functional group that can undergo a variety of transformations, including nucleophilic acyl substitution, decarboxylation, and reduction.

The carboxylic acid group of 3-cyano-3-(4-methoxyphenyl)propanoic acid can be readily converted into esters and amides, which are fundamental transformations in organic synthesis.

Esterification: The formation of esters can be achieved through several methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product.

Alternatively, esterification can be performed under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents.

Amidation: The synthesis of amides from this compound involves its reaction with a primary or secondary amine. This transformation generally requires the activation of the carboxylic acid, as amines are basic and would otherwise participate in an acid-base reaction. Common methods involve the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. A patent describes a method for manufacturing 3-(4-hydroxyphenyl)propanoic acid amide using an active 4-nitrophenyl ester intermediate which then reacts with ammonia. google.com

| Transformation | Reagent(s) | Typical Conditions |

|---|---|---|

| Esterification (Fischer) | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux |

| Esterification (via Acyl Chloride) | 1. Thionyl Chloride (SOCl₂) or Oxalyl Chloride 2. Alcohol | Anhydrous conditions |

| Amidation | Amine (R-NH₂), Coupling Agent (e.g., DCC, EDC), Additive (e.g., HOBt) | Anhydrous solvent (e.g., DMF, DCM), Room Temperature |

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. While simple heating can cause decarboxylation in some β-keto acids or malonic acids, this is less common for compounds like this compound under neutral conditions. However, specific reactions can induce decarboxylation to form useful derivatives.

Halodecarboxylation: This process converts a carboxylic acid into an organic halide with one fewer carbon atom. nih.gov The classic method is the Hunsdiecker reaction , where a silver salt of the carboxylic acid is treated with a halogen (e.g., bromine). The reaction proceeds through a radical mechanism. nih.govacs.org A variation known as the Cristol-Firth modification uses mercuric oxide and the halogen, which can be more tolerant of moisture. acs.org

For this compound, this reaction would theoretically yield a bromo-nitrile derivative. The general mechanism involves:

Formation of a silver carboxylate salt.

Reaction with bromine to form an acyl hypobromite (B1234621) intermediate.

Homolytic cleavage of the O-Br bond, followed by decarboxylation to yield a carbon-centered radical.

Reaction of the radical with a bromine source to form the final alkyl bromide.

The success of this reaction can be influenced by factors such as the solubility of the salt and the use of water-immiscible solvents. nih.govacs.org

The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as the carboxyl group is relatively resistant to reduction.

Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. libretexts.org It readily reduces carboxylic acids to primary alcohols in high yield. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an acidic workup to protonate the resulting alkoxide and decompose the aluminum salts. libretexts.org

Reaction: this compound → 3-cyano-3-(4-methoxyphenyl)propan-1-ol

It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to reduce carboxylic acids. libretexts.org

Reactions Involving the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can undergo hydrolysis to form amides and carboxylic acids, or be reduced to a primary amine.

The cyano group can be hydrolyzed under either acidic or basic conditions. The reaction proceeds in two stages, first yielding a primary amide, which can then be further hydrolyzed to a carboxylic acid upon extended reaction times or harsher conditions. libretexts.org

Acid-Catalyzed Hydrolysis: Treatment with aqueous acid (e.g., H₂SO₄ or HCl) and heat first protonates the nitrogen atom, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of a primary amide intermediate, 3-carbamoyl-3-(4-methoxyphenyl)propanoic acid. Continued heating in the acidic medium will hydrolyze the amide to yield the corresponding dicarboxylic acid: 2-(4-methoxyphenyl)butane-1,4-dioic acid.

Base-Catalyzed Hydrolysis: In the presence of aqueous base (e.g., NaOH or KOH) and heat, the hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to give the amide. Saponification of the amide under these conditions leads to the carboxylate salt, which upon acidification yields the dicarboxylic acid.

The cyano group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. libretexts.org This reaction is a valuable method for synthesizing amines.

Lithium Aluminum Hydride (LiAlH₄) Reduction: Similar to its use in reducing carboxylic acids, LiAlH₄ is highly effective at reducing nitriles. libretexts.orglibretexts.org However, since LiAlH₄ reduces both carboxylic acids and nitriles, its application to this compound would result in the reduction of both functional groups, yielding 4-amino-2-(4-methoxyphenyl)butan-1-ol.

Catalytic Hydrogenation: A more selective reduction of the nitrile can often be achieved through catalytic hydrogenation. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org The reaction is typically carried out under pressure and at elevated temperatures. By carefully selecting the catalyst and reaction conditions, it may be possible to selectively reduce the nitrile while leaving the carboxylic acid intact, thus forming 4-amino-3-carboxy-3-(4-methoxyphenyl)butane. Various chemical methods using reagents like sodium borohydride with cobalt chloride have also been developed for the selective reduction of nitriles in the presence of other functional groups. youtube.com

| Reagent(s) | Product from Nitrile | Comments |

|---|---|---|

| LiAlH₄ followed by H₂O workup | Primary Amine | Also reduces carboxylic acids, esters, and amides. libretexts.org |

| H₂ / Metal Catalyst (Pd, Pt, Ni) | Primary Amine | Conditions can sometimes be tuned for selectivity. libretexts.org |

| Sodium Borohydride (NaBH₄) / Cobalt(II) Chloride (CoCl₂) | Primary Amine | Offers a degree of selectivity for the nitrile group. youtube.com |

| Diisopropylaminoborane (BH₂N(iPr)₂) | Primary Amine | Reduces a variety of nitriles in the presence of a catalyst like LiBH₄. organic-chemistry.org |

Cycloaddition Reactions and Heterocyclic Ring Formation (e.g., pyrazoles, pyrroles)

The presence of a nitrile (cyano) group in this compound makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles through cycloaddition and cyclocondensation reactions.

Pyrazoles: The synthesis of pyrazoles often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) derivatives. chim.it A common strategy involves the cyclocondensation between α,β-unsaturated nitriles and hydrazine. chim.it The title compound, possessing both a nitrile and a carboxylic acid, can be envisioned as a synthon for pyrazole (B372694) formation. For instance, after conversion of the carboxylic acid to a ketone, the resulting β-ketonitrile could readily undergo cyclization with hydrazine to yield a substituted pyrazole. General methods for pyrazole synthesis often involve classical cyclocondensation reactions between 1,3-bis-electrophilic reagents and hydrazine-containing compounds. chim.it Alternatively, [3+2]-cycloaddition reactions of 1,3-dipoles like diazo derivatives with alkynes are also employed for constructing the pyrazole ring. chim.it

Pyrroles: The synthesis of pyrroles can be achieved through various strategies, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine. organic-chemistry.org While the title compound is not a 1,4-dicarbonyl, its functional groups offer pathways to such intermediates. Furthermore, modern methods, such as the intramolecular cyclization of N-propargylamines, demonstrate the versatility of synthetic routes to pyrroles. organic-chemistry.org The nitrile group itself can participate in cyclization cascades to form pyrrole (B145914) rings under specific conditions, often catalyzed by transition metals.

Other Heterocycles: The cyano group can also act as a 2π component in cycloaddition reactions. For example, unactivated nitriles can function as dienophiles in intramolecular Diels-Alder reactions or as enophiles in ene reactions, leading to the formation of pyridine (B92270) derivatives through a formal [2+2+2] cycloaddition strategy. mit.edu This highlights the potential of this compound to serve as a building block for a variety of heterocyclic systems beyond simple five-membered rings.

Table 1: Potential Heterocyclic Ring Formation Reactions

| Heterocycle | General Reactants | Potential Role of this compound |

|---|---|---|

| Pyrazole | α,β-Unsaturated nitrile and hydrazine chim.it | Can be converted to a β-ketonitrile precursor |

| Pyrrole | 1,4-Dicarbonyl compound and amine organic-chemistry.org | Functional group manipulation can lead to a 1,4-dicarbonyl intermediate |

| Pyridine | Ene-yne-nitrile precursor mit.edu | The cyano group can act as a dienophile in a cascade reaction |

Reactions Involving the 4-Methoxyphenyl (B3050149) Aromatic Ring

The 4-methoxyphenyl group is an active participant in the compound's reactivity, with both the aromatic ring and the methoxy (B1213986) substituent being susceptible to transformation.

Electrophilic Aromatic Substitution Reactions (e.g., nitration, halogenation)

The methoxy group (-OCH₃) on the phenyl ring is a strong activating group and an ortho, para-director for electrophilic aromatic substitution. Since the para position is occupied by the propanoic acid chain, electrophilic attack is directed to the positions ortho to the methoxy group (C-3 and C-5).

Halogenation: Similar to nitration, halogenation (e.g., with Br₂ in the presence of a Lewis acid) would also be directed to the C-3 and C-5 positions of the methoxyphenyl ring.

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagent | Expected Major Product |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 3-cyano-3-(3-nitro-4-methoxyphenyl)propanoic acid |

| Bromination | Br₂/FeBr₃ | 3-cyano-3-(3-bromo-4-methoxyphenyl)propanoic acid |

Transformations of the Methoxy Group (e.g., demethylation)

The ether linkage of the methoxy group can be cleaved to yield the corresponding phenol (B47542), a transformation known as demethylation. This reaction is significant for modifying the compound's properties and for providing a route to other derivatives.

Various reagents can effect the demethylation of aromatic methyl ethers. A process using 3-mercaptopropionic acid in the presence of a base has been shown to be effective for demethylating aromatic methyl ethers, particularly those substituted with electron-withdrawing groups like a cyano group. google.com This method is advantageous as the demethylating agent is a weakly odorous thiol. google.com Another established method involves heating with strong acids, such as aqueous hydrobromic acid (HBr), which can achieve demethylation without the need for an organic solvent or phase transfer catalyst. rsc.org The resulting 4-hydroxyphenyl derivative can then be isolated, often by direct crystallization. rsc.org

Table 3: Methoxy Group Demethylation Methods

| Method | Reagents | Key Features |

|---|---|---|

| Thiol-mediated | 3-Mercaptopropionic acid, base | Effective for rings with electron-withdrawing groups; weakly odorous. google.com |

| Acid-mediated | Aqueous HBr | Can be performed without organic solvents; product may crystallize directly. rsc.org |

Reactivity at the Alpha-Carbon (C-2) of the Propanoic Acid Chain

The carbon atom adjacent to the carboxylic acid group (C-2) is the α-carbon. The hydrogen atom attached to this carbon is acidic and can be removed by a base to form an enolate ion. This enolate is a key reactive intermediate for various transformations. msu.edulibretexts.org

The formation of an enolate at the α-carbon allows for electrophilic substitution at this position. msu.edu Many reactions of carboxylic acid derivatives, such as acid-catalyzed α-halogenation, proceed through an enol intermediate. msu.edu

A classic example is the Hell-Volhardt-Zelinski reaction, which allows for the α-halogenation of carboxylic acids. This reaction typically involves treating the carboxylic acid with a halogen (Br₂ or Cl₂) and a catalytic amount of phosphorus trihalide (PBr₃ or PCl₃). msu.edu This would convert this compound into its 2-halo derivative. The resulting α-halo acid is a versatile intermediate for further synthetic modifications, such as nucleophilic substitution to introduce other functional groups at the α-position.

Table 4: Potential Reactions at the Alpha-Carbon

| Reaction | Reagents | Product |

|---|

Intermolecular Reactions and Formation of Complex Molecular Architectures

The bifunctional nature of this compound, with its carboxylic acid and nitrile groups, makes it an excellent candidate for intermolecular reactions and the construction of more complex molecules, including polymers and macrocycles.

The carboxylic acid group can undergo standard esterification or amidation reactions with alcohols or amines, respectively. The nitrile group can also participate in a variety of reactions. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or react with organometallic reagents.

This dual reactivity allows for step-growth polymerization. For example, reduction of the nitrile to an amine would produce an amino acid, which could then be polymerized to form a polyamide. Alternatively, reaction with a diol would lead to a polyester, with the nitrile group available for subsequent modification. The combination of these functional groups in one molecule provides a powerful tool for designing and synthesizing complex molecular architectures with tailored properties.

Derivatives and Analogues in Academic Research

Synthesis of Structurally Related Cyano- and Methoxy-Substituted Propanoic Acid Derivatives

The synthesis of propanoic acid derivatives bearing cyano and methoxy (B1213986) substituents is a field of interest for creating novel chemical entities. Researchers employ various synthetic strategies to produce a range of structurally related compounds.

A key synthetic route involves the modification of precursor molecules. For instance, the synthesis of α-cyano-β-(4-methoxyphenyl)propionic acid, a positional isomer of the title compound, has been achieved through the reduction of α-cyano-4-methoxycinnamic acid. In this process, sodium borohydride (B1222165) is added to a mixture of the cinnamic acid derivative in a solution of sodium bicarbonate and methanol. prepchem.com This reduction yields the desired propionic acid derivative, which can be crystallized from toluene. prepchem.com

The versatility of the propanoic acid scaffold allows for the introduction of various functional groups. Research into related structures includes the synthesis of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, which serve as scaffolds for developing new compounds with potential applications in medicinal chemistry. nih.gov Furthermore, more complex heterocyclic structures can be attached to the propanoic acid chain. An example is the regioselective N-alkylation of 4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate, which, after saponification, yields 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid. researchgate.net This demonstrates the synthesis of N(9)-functionalized 7-deazapurines, which are of interest for their structural similarity to biologically important purines. researchgate.net

In a different synthetic approach, multi-component reactions have been utilized to create complex molecules containing cyano and methoxy groups. A three-component reaction involving an aldehyde, malononitrile, and a phenol (B47542) derivative can yield 2-amino-3-cyano-4H-chromenes. mdpi.com For example, the reaction of 4-methoxybenzaldehyde (B44291), malononitrile, and 3,5-dimethoxyphenol (B141022) in the presence of piperidine (B6355638) produces 2-amino-3-cyano-5,7-dimethoxy-4-(4-methoxyphenyl)-4H-chromene. mdpi.com

The table below summarizes some of the synthesized derivatives and their starting materials.

| Derivative Name | Starting Materials | Synthetic Approach | Reference |

| α-Cyano-β-(4-methoxyphenyl)propionic acid | α-Cyano-4-methoxycinnamic acid, Sodium borohydride | Reduction | prepchem.com |

| 3-(4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]-pyrimidin-7-yl)propanoic acid | 4-Chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine, Ethyl 3-bromopropionate | N-alkylation followed by saponification | researchgate.net |

| 2-Amino-3-cyano-5,7-dimethoxy-4-(4-methoxyphenyl)-4H-chromene | 4-Methoxybenzaldehyde, Malononitrile, 3,5-Dimethoxyphenol | Three-component reaction | mdpi.com |

Exploration of Isomeric and Stereoisomeric Variants (e.g., positional isomers, enantiomers, diastereomers)

The structural diversity of cyano- and methoxy-substituted propanoic acids is expanded through the study of their various isomers. These include positional isomers, where the functional groups are located at different positions on the aromatic ring or the propanoic acid chain, and stereoisomers, which have the same connectivity but different spatial arrangements of atoms.

Positional Isomers: Positional isomers of 3-cyano-3-(4-methoxyphenyl)propanoic acid have been synthesized and are commercially available. These isomers differ in the placement of the cyano group on the propanoic acid backbone or the methoxy group on the phenyl ring.

2-Cyano-3-(4-methoxyphenyl)propanoic acid: In this isomer, the cyano group is at the C2 (or α) position of the propanoic acid chain. bldpharm.com Its synthesis has been documented from α-cyano-4-methoxycinnamic acid. prepchem.com

3-Cyano-3-(2-methoxyphenyl)propanoic acid: This isomer features the methoxy group at the ortho position (position 2) of the phenyl ring, rather than the para position (position 4). barcelonafinechemicals.com

(2Z)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid: This related structure is an unsaturated prop-2-enoic acid with an additional hydroxyl group on the phenyl ring. scbt.com

Stereoisomers: The core molecule, this compound, possesses a single chiral center at the C3 carbon, the carbon atom bonded to the cyano group, the phenyl ring, the carboxylic acid group (via the C2-C1 chain), and a hydrogen atom. Due to this chirality, the compound can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-3-cyano-3-(4-methoxyphenyl)propanoic acid and (S)-3-cyano-3-(4-methoxyphenyl)propanoic acid.

While specific studies on the resolution of enantiomers for this exact compound are not detailed in the provided results, the separation of enantiomers for structurally similar compounds is well-established. For example, racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate has been successfully separated into its enantiomers using enzymatic methods with Candida antarctica lipase (B570770) A. researchgate.net

The concept of diastereomers arises when a molecule has two or more stereocenters. While the title compound has only one, related academic studies illustrate this principle clearly. For example, the addition of bromine to cinnamic acid creates two stereogenic carbons, resulting in diastereomeric products known as erythro and threo forms. murov.info These diastereomers (e.g., (2R,3S) vs. (2R,3R)) have different physical properties and can be separated. murov.infochegg.com This provides a framework for understanding the potential stereochemical complexity in more substituted derivatives of propanoic acid.

The table below lists some of the known isomers.

| Isomer Type | Compound Name | Distinguishing Feature | Reference |

| Positional | 2-Cyano-3-(4-methoxyphenyl)propanoic acid | Cyano group at C2 position | bldpharm.com |

| Positional | 3-Cyano-3-(2-methoxyphenyl)propanoic acid | Methoxy group at ortho position | barcelonafinechemicals.com |

| Stereoisomer | (R)-3-cyano-3-(4-methoxyphenyl)propanoic acid | R configuration at C3 chiral center | N/A |

| Stereoisomer | (S)-3-cyano-3-(4-methoxyphenyl)propanoic acid | S configuration at C3 chiral center | N/A |

Design and Synthesis of Conjugates and Modified Forms for Advanced Chemical Studies

To facilitate further research and application, this compound and its analogues can be chemically modified or conjugated to other molecules. These modifications are often designed to introduce new functionalities, enable attachment to other substrates, or protect reactive groups during multi-step syntheses.

One common modification is the protection of functional groups. For instance, in the synthesis of related amino acid derivatives, the amino group is often protected with Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups. researchgate.net These protecting groups are crucial in peptide synthesis, preventing the amino group from undergoing unwanted reactions while the carboxylic acid end is coupled to another amino acid.

Another approach is the creation of activated species that can readily react to form conjugates. For example, the isothiocyanate functional group can be introduced into related cyano-substituted phenyl rings, such as in 4-cyano-3-trifluoromethylphenylisothiocyanate. pharmaffiliates.com Isothiocyanates are reactive handles that can form thiourea (B124793) linkages with amine-containing molecules, providing a method for conjugation.

Furthermore, the carboxylic acid group of propanoic acid derivatives can be functionalized to link them to other molecules. Research on 7-deazapurines has shown that carboxyalkyl-functionalized derivatives can be synthesized, which are valuable for creating conjugates with other biomolecules or materials. researchgate.net These functionalized compounds act as building blocks for more complex chemical structures. researchgate.net

These designed forms and conjugates are essential tools for exploring the properties and potential uses of the core chemical scaffold in broader scientific contexts.

Spectroscopic Characterization and Advanced Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3-cyano-3-(4-methoxyphenyl)propanoic acid. Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR provide detailed information about the chemical environment of each atom within the molecule. While specific spectral data for this compound is available from commercial suppliers, detailed public domain spectra are limited. bldpharm.com However, analysis of the closely related compound, 3-(4-methoxyphenyl)propionic acid, offers valuable comparative insights. chemicalbook.comchemicalbook.com

For this compound, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the methoxy (B1213986) group, the aromatic ring, the methine proton adjacent to the cyano group, and the methylene (B1212753) protons of the propanoic acid chain. The integration of these signals would confirm the number of protons in each environment, and the splitting patterns would reveal the connectivity between adjacent protons.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key resonances would include those for the carboxyl carbon, the cyano carbon, the carbons of the aromatic ring (including the methoxy-substituted carbon), the methoxy carbon, and the aliphatic carbons of the propanoic acid backbone. The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10-13 (broad singlet) | 170-180 |

| Methine (-CH(CN)-) | 3.5-4.5 (triplet) | 30-40 |

| Methylene (-CH₂-) | 2.5-3.5 (doublet of doublets) | 35-45 |

| Aromatic (C₆H₄) | 6.8-7.5 (multiplet) | 114-160 |

| Methoxy (-OCH₃) | 3.7-3.9 (singlet) | 55-60 |

| Cyano (-C≡N) | - | 115-125 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign the proton and carbon signals and to confirm the connectivity within the molecule.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and to deduce the structure of a compound through its fragmentation pattern. For this compound (C₁₁H₁₁NO₃), the calculated molecular weight is approximately 205.21 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition.

Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) can be utilized. bldpharm.com In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 205. The fragmentation pattern is predictable based on the functional groups present. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). sigmaaldrich.com The presence of the methoxyphenyl group would likely lead to the formation of a stable tropylium-like ion. The fragmentation of the cyano-containing portion of the molecule would also produce characteristic ions. chemicalbook.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragment Lost |

| 205 | [C₁₁H₁₁NO₃]⁺ (Molecular Ion) | - |

| 188 | [C₁₁H₁₀NO₂]⁺ | OH |

| 160 | [C₁₀H₁₀NO]⁺ | COOH |

| 134 | [C₈H₈O(CN)]⁺ | CH₂COOH |

| 121 | [C₇H₇O]⁺ | CH(CN)CH₂COOH |

Note: The relative intensities of these fragments would depend on the ionization method and energy.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of a molecule by probing its vibrational modes. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. While a spectrum for the exact compound is not publicly available, data for the related 3-(4-methoxyphenyl)propionic acid shows characteristic peaks for the O-H and C=O stretching of the carboxylic acid and the C-O stretching of the ether. nist.gov

For this compound, the following vibrational bands would be anticipated:

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group. docbrown.info

C-H stretch: Aromatic and aliphatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C≡N stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹ would be indicative of the nitrile group.

C=O stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid. docbrown.info

C=C stretch: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

C-O stretch: The aryl ether C-O stretching would result in a strong band around 1250 cm⁻¹.

Raman spectroscopy would provide complementary information, particularly for the non-polar C≡N and C=C bonds, which often give strong Raman signals.

Chromatographic Techniques for Separation, Purification, and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and assessment of the purity of this compound. High-Performance Liquid Chromatography (HPLC) is a particularly valuable tool. bldpharm.com Given the polarity of the molecule, both normal-phase and reversed-phase HPLC could be employed.

A typical reversed-phase HPLC method would likely use a C18 or a cyano-bonded stationary phase with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. docbrown.infoasianpubs.org The retention time of the compound would be a key identifier under specific chromatographic conditions. Column chromatography using silica (B1680970) gel is a standard method for the purification of this compound on a preparative scale. asianpubs.org The purity of the compound can be determined by the presence of a single, sharp peak in the HPLC chromatogram, and the purity level can be quantified by integrating the peak area.

Table 3: Exemplar HPLC Method Parameters for Analysis of Propanoic Acid Derivatives

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of the aromatic ring (e.g., 254 nm) |

| Injection Volume | 10 µL |

Note: These are example parameters and would require optimization for the specific compound.

Chiral Analysis Methods

The presence of a stereocenter at the C3 position (the carbon atom bonded to both the cyano and the phenyl group) means that this compound can exist as a pair of enantiomers. Chiral analysis methods are therefore crucial for separating and quantifying these enantiomers.

Optical Rotation: The measurement of optical rotation using a polarimeter can distinguish between the enantiomers, as they will rotate plane-polarized light in equal but opposite directions. The specific rotation, [α]D, is a characteristic physical property for each enantiomer.

Chiral HPLC: Chiral High-Performance Liquid Chromatography is the most common and effective method for the separation of enantiomers. tcichemicals.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or Pirkle-type columns, could be effective for resolving the enantiomers of this compound. sigmaaldrich.com The development of a successful chiral HPLC method would allow for the determination of the enantiomeric excess (ee) of a sample.

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are fundamental to understanding the intrinsic properties of 3-cyano-3-(4-methoxyphenyl)propanoic acid. Methodologies such as Ab Initio, Density Functional Theory (DFT), and Hartree-Fock are employed to model the molecule's behavior. DFT, in particular, has become a popular choice due to its balance of computational cost and accuracy, with functionals like B3LYP often used in conjunction with basis sets such as 6-311++G(d,p) for robust calculations. rsc.orgnih.gov

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the minimum energy state. These calculations are crucial as the molecule's conformation dictates its physical and chemical properties.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length | C-C (propanoic) | 1.54 Å |

| C-CN | 1.47 Å | |

| C-COOH | 1.52 Å | |

| C=O (carboxyl) | 1.22 Å | |

| C-O (carboxyl) | 1.35 Å | |

| C-O (methoxy) | 1.36 Å | |

| C-H (aromatic) | 1.08 Å | |

| Bond Angle | C-C-C (propanoic) | 112° |

| C-C-CN | 110° | |

| C-C-COOH | 111° | |

| O=C-O (carboxyl) | 123° | |

| Dihedral Angle | O-C-C-C | 178° |

| N-C-C-C | -65° |

Note: The data in this table is illustrative and based on typical values for similar functional groups calculated using DFT methods, as direct computational studies on this compound are not available in the cited literature.

Electronic Structure Analysis and Molecular Orbital Theory

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Molecular Orbital (MO) theory is a cornerstone of this analysis, with particular focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally implies higher reactivity, as less energy is required to excite an electron to a higher energy state.

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, which can act as an electron donor. Conversely, the LUMO is likely centered on the electron-withdrawing cyano and carboxylic acid groups. This distribution of frontier orbitals suggests regions of the molecule that are susceptible to nucleophilic and electrophilic attack. The analysis of charge distribution, often visualized through molecular electrostatic potential (MEP) maps, further identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.

Vibrational Frequency Calculations and Spectroscopic Prediction

Theoretical vibrational frequency calculations are instrumental in interpreting and predicting infrared (IR) and Raman spectra. By calculating the vibrational modes of the molecule, specific peaks in the experimental spectra can be assigned to the stretching, bending, and torsional motions of different functional groups. openaccesspub.orgmdpi.com For this compound, these calculations can predict the characteristic vibrational frequencies for the C≡N stretch of the cyano group, the C=O and O-H stretches of the carboxylic acid, the C-O stretch of the methoxy (B1213986) group, and the various vibrations of the aromatic ring.

These theoretical spectra are often scaled by an empirical factor to better match experimental results, accounting for systematic errors in the computational methods. The agreement between calculated and experimental spectra can serve to confirm the synthesized structure.

Molecular Dynamics Simulations to Investigate Dynamic Behavior

While quantum chemical calculations typically focus on static molecules in the gas phase, molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, often in the presence of a solvent. nih.govnih.gov For this compound, MD simulations could be used to explore its conformational flexibility in different solvent environments, such as water or organic solvents. researchgate.net These simulations can reveal how intermolecular interactions, like hydrogen bonding between the carboxylic acid group and solvent molecules, influence the molecule's shape and dynamics. nih.gov This information is crucial for understanding its behavior in biological systems or in solution-phase reactions.

Reaction Mechanism Elucidation Through Computational Pathways

Computational chemistry is a powerful tool for elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. For the synthesis of this compound, which can be prepared through reactions like the Knoevenagel condensation, computational methods can be used to explore the reaction pathway. acs.orgorganic-chemistry.org This involves identifying transition states and intermediates, and calculating the activation energies for each step of the reaction. nih.gov

For instance, in a Knoevenagel condensation between 4-methoxybenzaldehyde (B44291) and cyanoacetic acid, computational studies could model the initial formation of a carbanion from cyanoacetic acid, its nucleophilic attack on the aldehyde, and the subsequent dehydration step to form the unsaturated product, which would then be reduced to yield the final propanoic acid derivative. organic-chemistry.orgyoutube.com Such studies provide a detailed, step-by-step understanding of the reaction mechanism that is often difficult to obtain experimentally.

Prediction of Spectroscopic Parameters and Chemical Reactivity Descriptors

Beyond basic structural and electronic properties, computational methods can predict a range of spectroscopic parameters and chemical reactivity descriptors. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated and compared with experimental data to aid in structure elucidation.

Chemical reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, softness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. openaccesspub.org These descriptors are valuable in predicting how this compound will interact with other chemical species and in understanding its potential biological activity through Quantitative Structure-Activity Relationship (QSAR) studies. thieme-connect.comresearchgate.net

Table 2: Predicted Chemical Reactivity Descriptors for this compound (Illustrative Data)

| Descriptor | Definition | Predicted Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 5.3 eV |

| Ionization Potential (I) | -E(HOMO) | 6.5 eV |

| Electron Affinity (A) | -E(LUMO) | 1.2 eV |

| Global Hardness (η) | (I - A) / 2 | 2.65 eV |

| Global Softness (S) | 1 / (2η) | 0.19 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 3.85 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 eV |

Note: The data in this table is illustrative and represents typical values for similar organic molecules as direct computational studies on this compound are not available in the cited literature.

Applications in Organic Synthesis and Materials Science

Utilization as a Precursor in Complex Heterocyclic Compound Synthesis (e.g., pyrazole (B372694), pyrrole (B145914), triazolopyridine derivatives)

The presence of both a nitrile and a carboxylic acid group, along with an activated methylene (B1212753) group, positions 3-cyano-3-(4-methoxyphenyl)propanoic acid as a valuable precursor for the synthesis of a variety of heterocyclic compounds. These heterocycles are core structures in many pharmaceutically active compounds and functional materials.

Pyrazole Derivatives: Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. drugdiscoverychemistry.com The synthesis of pyrazoles often involves the cyclocondensation reaction between a 1,3-dicarbonyl compound or its synthetic equivalent and a hydrazine (B178648) derivative. drugdiscoverychemistry.comacs.org Derivatives of this compound can be envisioned as precursors to the necessary 1,3-dielectrophilic species required for pyrazole ring formation. For instance, the compound could be transformed into a β-keto ester or a related derivative, which could then react with hydrazines to yield substituted pyrazoles. The general synthetic strategies often rely on the versatility of the pyrazole ring to allow for structural modifications at various positions. acs.org While direct synthesis examples using this compound are not prevalent in the reviewed literature, the analogous reactivity of cyano-containing compounds is well-documented in the formation of aminopyrazoles. acs.orgwikipedia.org

Pyrrole Derivatives: Pyrroles are another important class of N-heterocycles found in many natural products and synthetic drugs. vu.nl The synthesis of pyrroles can be achieved through various methods, including the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. nsf.gov The functional groups in this compound could be chemically manipulated to generate a 1,4-dicarbonyl precursor. Furthermore, methods like the van Leusen pyrrole synthesis, which uses tosylmethyl isocyanide (TosMIC), could potentially be adapted. anr.fr This reaction involves a [3+2] cycloaddition with an activated alkene, a species that could be derived from the propanoic acid backbone. Multi-component reactions are also a common strategy for synthesizing highly substituted pyrroles, often utilizing derivatives of cyanoacetic acid. kashanu.ac.ir

Triazolopyridine Derivatives: Triazolopyridines are fused heterocyclic systems that have gained attention in medicinal chemistry. The synthesis of a acs.orgwikipedia.orgnih.govtriazolo[4,3-a]pyridine core can be accomplished through the cyclization of a 2-hydrazinopyridine (B147025) with a carboxylic acid or its derivative, often in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov In this context, this compound could serve as the carboxylic acid component, reacting with a suitable substituted 2-hydrazinopyridine to form the corresponding triazolopyridine derivative. A patented method describes such a microwave-assisted ring-closure reaction to produce various triazolopyridine derivatives. nih.gov

Table 1: Potential Heterocyclic Synthesis Pathways

| Heterocycle | Key Reaction Type | Potential Role of this compound |

|---|---|---|

| Pyrazole | Cyclocondensation | Precursor to 1,3-dielectrophilic species |

| Pyrrole | Paal-Knorr, van Leusen, MCRs | Precursor to 1,4-dicarbonyl compounds or activated alkenes |

| Triazolopyridine | Cyclization | Carboxylic acid component for reaction with 2-hydrazinopyridines |

Role as a Chiral Building Block in Asymmetric Synthesis

The carbon atom bearing the cyano, 4-methoxyphenyl (B3050149), and carboxylic acid groups is a stereocenter. This inherent chirality makes enantiomerically pure forms of this compound valuable as chiral building blocks in asymmetric synthesis. chemrxiv.org Such building blocks are crucial for the synthesis of enantiomerically pure drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

The use of chiral building blocks derived from carbohydrates, for example, is a well-established strategy for the synthesis of nitrogen-containing compounds like amino acids and alkaloids. chemrxiv.org Similarly, enantiopure this compound could be used to introduce a specific stereochemistry into a target molecule. Its functional groups offer multiple points for chemical modification without disturbing the chiral center. For instance, the carboxylic acid can be converted to amides, esters, or alcohols, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. These transformations would lead to a variety of chiral synthons.

While specific examples detailing the use of this compound as a chiral auxiliary are not extensively documented, the principles of asymmetric synthesis support its potential in this role. The synthesis of other chiral fatty acids has been successfully achieved using chiral auxiliaries to direct stereospecific alkylations. A similar strategy could be envisioned for the synthesis or modification of the target compound.

Table 2: Potential Transformations as a Chiral Building Block

| Functional Group | Transformation | Resulting Chiral Synthon |

|---|---|---|

| Carboxylic Acid | Amidation | Chiral amides |

| Carboxylic Acid | Esterification | Chiral esters |

| Carboxylic Acid | Reduction | Chiral alcohols |

| Nitrile | Hydrolysis | Chiral dicarboxylic acids |

| Nitrile | Reduction | Chiral amino acids/alcohols |

Integration into Polymer Architectures and Functional Materials

While direct polymerization of this compound is not reported, its functional groups suggest its potential as a monomer or a modifying agent in the synthesis of polymers and functional materials. The carboxylic acid group can participate in condensation polymerizations with diols or diamines to form polyesters or polyamides, respectively. The nitrile group and the aromatic ring can impart specific properties such as thermal stability, polarity, and optical characteristics to the resulting polymer.

Derivatives of cyanoacetic acid are known precursors to cyanoacrylates, which are the main components of "superglue" adhesives. wikipedia.org Although the structure of the target compound is more complex, this highlights the potential of the cyano- and acid-containing moiety in materials science. Furthermore, propanoic acid derivatives have been incorporated into various polymer structures. For example, polymers derived from 3,3'-dimethoxybiphenyl-4,4'-diamine have been synthesized with various dicarboxylic acids to create new polymeric materials. kashanu.ac.ir It is conceivable that this compound could be used as a comonomer to tailor the properties of such polymers.

Development as a Fragment for Combinatorial Chemistry Libraries

Fragment-based drug discovery (FBDD) has become a powerful strategy for identifying lead compounds in drug development. drugdiscoverychemistry.comnih.gov This approach involves screening libraries of low-molecular-weight compounds (fragments) for binding to a biological target. nih.gov this compound possesses characteristics that make it an interesting candidate for inclusion in a fragment library. Its molecular weight is within the typical range for fragments, and it contains multiple functional groups (donor/acceptor sites) that can engage in interactions with a protein's binding site.

The structure offers several vectors for chemical elaboration, a key aspect of fragment-to-lead optimization. nih.gov The carboxylic acid, the nitrile group, and the aromatic ring can all serve as points for synthetic modification to improve binding affinity and selectivity. The field of combinatorial chemistry focuses on the rapid synthesis of large numbers of related compounds. acs.org Derivatives of cyanoacetic acid are recognized as valuable starting materials for generating diverse molecular scaffolds through multicomponent reactions, which are well-suited for the production of combinatorial libraries. acs.org Therefore, this compound could serve as a core structure for the generation of a focused library of compounds for screening against various biological targets.

Future Research Directions and Emerging Challenges

Development of Highly Efficient and Selective Synthetic Pathways

Key Research Objectives:

Novel Catalytic Systems: Investigating new catalysts, including transition metal complexes and organocatalysts, to improve reaction rates and selectivity.

One-Pot Syntheses: Designing one-pot or tandem reaction sequences that combine multiple synthetic steps without isolating intermediates, thereby improving atom economy and reducing waste. For instance, a one-pot reaction starting from 4-methoxybenzaldehyde (B44291) and a cyanoacetate (B8463686) derivative could be explored.

Process Optimization: Detailed optimization of reaction parameters such as solvent, temperature, and catalyst loading is necessary to maximize yield and purity.

A potential synthetic approach involves the hydrolysis of a dinitrile precursor, which itself can be synthesized through various established methods. The hydrolysis of nitriles to carboxylic acids is a well-known transformation, often carried out under acidic or basic conditions jove.com.

| Synthetic Strategy | Precursors | Potential Advantages | Challenges |

| Knoevenagel Condensation & Reduction | 4-methoxybenzaldehyde, Ethyl cyanoacetate | Readily available starting materials. | Requires multiple steps (condensation, reduction, hydrolysis). |

| Michael Addition | 4-methoxyphenylacetonitrile, Acrylate derivative | Direct formation of the carbon skeleton. | Potential for polymerization of the acrylate. |

| Hydrocyanation of Cinnamic Acid Derivative | 4-methoxycinnamic acid | Direct introduction of the cyano group. | Use of hazardous cyanide reagents. |

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The bifunctional nature of 3-cyano-3-(4-methoxyphenyl)propanoic acid, possessing both a nitrile and a carboxylic acid group, opens the door to a wide range of chemical transformations that remain largely unexplored. The nitrile group is a versatile functional group that can be converted into amines, ketones, or carboxylic acids researchgate.net.

Potential Areas of Exploration:

Intramolecular Cyclizations: The proximity of the nitrile and carboxylic acid groups could facilitate intramolecular cyclization reactions to form novel heterocyclic scaffolds, such as succinimide or pyroglutamate derivatives, which are prevalent in medicinal chemistry.

Radical Reactions: The cyano group can act as a radical acceptor in cascade reactions, providing a pathway for constructing complex molecular architectures researchgate.netacs.org. Investigating the participation of this compound in radical-mediated transformations could lead to new synthetic applications.

Decarboxylation Reactions: The compound can undergo decarboxylation to yield 4-methoxyphenylpropionitrile, a related chemical intermediate prepchem.com. Studying the kinetics and mechanism of this reaction could provide insights into its thermal stability and reactivity.

Derivatization: Both the carboxylic acid and nitrile functionalities can be independently or simultaneously derivatized to create a library of new compounds with potentially interesting chemical and biological properties. The carboxylic acid can be converted to esters, amides, or acid chlorides, while the nitrile can be reduced or hydrolyzed.

Advancements in Stereochemical Control and Enantioselective Synthesis

The carbon atom at the 3-position, bonded to the cyano group, the 4-methoxyphenyl (B3050149) group, the carboxylic acid, and a hydrogen atom, is a stereocenter. This means that this compound exists as a pair of enantiomers. The development of methods to selectively synthesize one enantiomer over the other is a significant challenge and a crucial area for future research, as different enantiomers of a chiral molecule often exhibit distinct biological activities.

Strategies for Stereochemical Control:

Chiral Auxiliaries: Employing chiral auxiliaries, such as those used in Evans' chemistry, can direct the stereochemical outcome of key bond-forming reactions nih.gov.

Asymmetric Catalysis: The use of chiral catalysts (metal-based or organocatalysts) could enable the direct enantioselective synthesis of the target molecule. For example, asymmetric hydrocyanation of a suitable α,β-unsaturated acid precursor could be a viable route.

Enzymatic Resolution: Biocatalytic methods, such as the enantioselective acylation catalyzed by lipases, have been successfully used to resolve racemic mixtures of similar amino acid derivatives and could be adapted for this compound researchgate.net.

| Method | Description | Potential Advantages | References |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule. | High enantiomeric purity. | N/A |

| Asymmetric Aldol Reaction | Using Evans' chiral auxiliaries for stereocontrol. | High diastereoselectivity. | nih.gov |

| Enzymatic N-acylation | Separation of enantiomers through selective enzyme-catalyzed reaction. | High enantioselectivity under mild conditions. | researchgate.net |

Implementation of Sustainable and Green Chemistry Principles in Synthesis